

6-(2-Bromoethyl)quinoxaline: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 6-(2-Bromoethyl)quinoxaline

Cat. No.: B598623

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties, have established them as privileged scaffolds in medicinal chemistry. Among the functionalized quinoxalines, **6-(2-Bromoethyl)quinoxaline** emerges as a particularly valuable building block. The presence of a reactive bromoethyl group at the 6-position of the stable quinoxaline core provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of complex molecules for drug discovery and materials science. This technical guide details the synthesis, key reactions, and potential applications of **6-(2-Bromoethyl)quinoxaline**, offering experimental protocols and structured data to support its use in organic synthesis.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of **6-(2-Bromoethyl)quinoxaline** is provided in Table 1. This data is essential for its identification, purification, and use in subsequent reactions.

Table 1: Physicochemical and Spectroscopic Data for **6-(2-Bromoethyl)quinoxaline**

Property	Value
CAS Number	1204298-74-7
Molecular Formula	C ₁₀ H ₉ BrN ₂
Molecular Weight	237.10 g/mol
Appearance	Expected to be a solid
Melting Point	Not available in searched literature
Boiling Point	Not available in searched literature
Solubility	Soluble in common organic solvents (e.g., DCM, THF, DMF)
¹ H NMR (Predicted)	Peaks corresponding to quinoxaline ring protons and ethyl group protons.
¹³ C NMR (Predicted)	Peaks corresponding to quinoxaline ring carbons and ethyl group carbons.
Mass Spec (EI)	M ⁺ peak at m/z 236/238 (bromine isotope pattern)

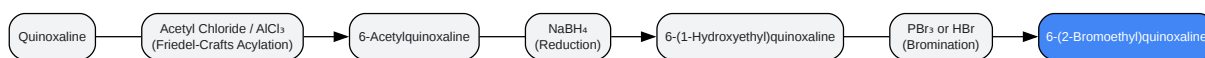
Note: Experimental spectroscopic data is not readily available in the public domain and would need to be determined empirically.

Synthesis of 6-(2-Bromoethyl)quinoxaline

While direct, detailed experimental procedures for the synthesis of **6-(2-Bromoethyl)quinoxaline** are not extensively reported, several plausible synthetic routes can be proposed based on established quinoxaline chemistry. Two potential pathways are outlined below.

Pathway A: From 6-Acetylquinoxaline

This pathway involves the initial synthesis of 6-acetylquinoxaline, followed by reduction and subsequent bromination.



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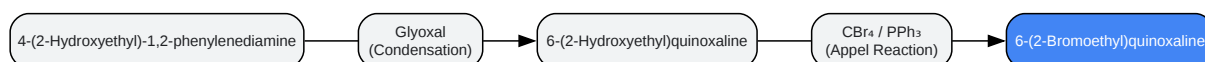
Caption: Proposed synthesis of **6-(2-Bromoethyl)quinoxaline** starting from quinoxaline via a Friedel-Crafts acylation.

Experimental Protocol (Proposed):

- **Synthesis of 6-Acetylquinoxaline:** To a solution of quinoxaline in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0 °C. Acetyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with ice water and extracted with an organic solvent. The organic layer is dried and concentrated to yield 6-acetylquinoxaline.
- **Reduction to 6-(1-Hydroxyethyl)quinoxaline:** 6-Acetylquinoxaline is dissolved in methanol, and sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction is stirred until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is worked up to afford 6-(1-Hydroxyethyl)quinoxaline.
- **Bromination to 6-(2-Bromoethyl)quinoxaline:** 6-(1-Hydroxyethyl)quinoxaline is treated with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in a suitable solvent to yield the final product, **6-(2-Bromoethyl)quinoxaline**.

Pathway B: From 4-Bromo-1,2-phenylenediamine

This approach involves the construction of the quinoxaline ring from a substituted phenylenediamine precursor.



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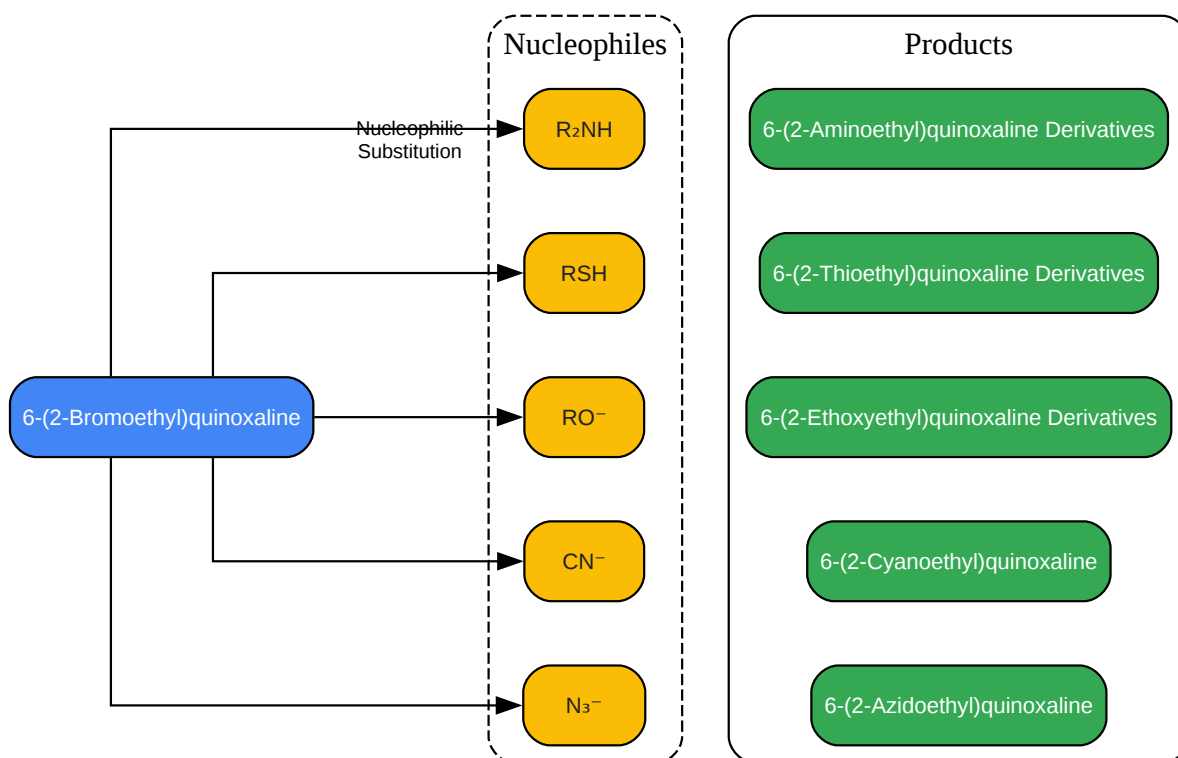
Caption: Alternative synthesis of **6-(2-Bromoethyl)quinoxaline** via condensation of a substituted phenylenediamine.

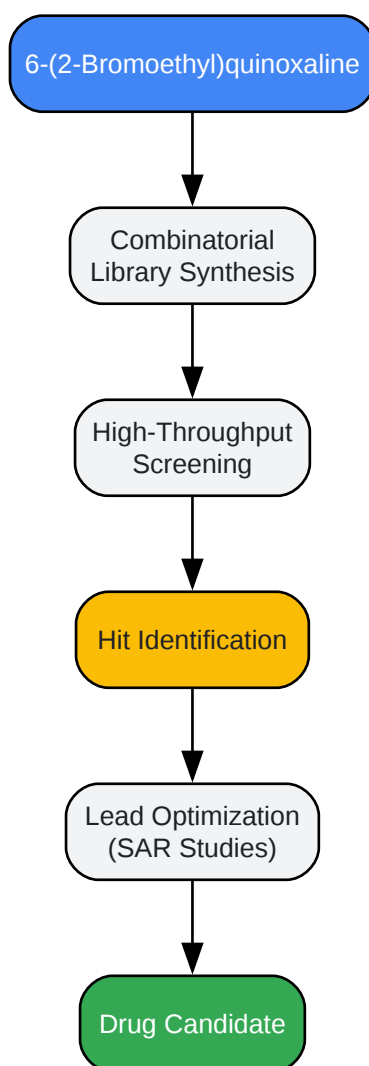
Experimental Protocol (Proposed):

- Synthesis of 6-(2-Hydroxyethyl)quinoxaline: 4-(2-Hydroxyethyl)-1,2-phenylenediamine is condensed with glyoxal in a suitable solvent (e.g., ethanol or acetic acid) with heating. The reaction mixture is then cooled, and the product is isolated by filtration or extraction to give 6-(2-Hydroxyethyl)quinoxaline.
- Bromination to **6-(2-Bromoethyl)quinoxaline**: The alcohol is converted to the bromide using a reagent system like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (Appel reaction) in a solvent such as dichloromethane.

Reactivity and Applications in Organic Synthesis

The primary utility of **6-(2-Bromoethyl)quinoxaline** as a building block stems from the reactivity of the bromoethyl side chain, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.





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